In-Depth Technical Guide to the Spectral Data Interpretation of 5-Bromo-2-methoxybenzyl alcohol
In-Depth Technical Guide to the Spectral Data Interpretation of 5-Bromo-2-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 5-Bromo-2-methoxybenzyl alcohol (CAS No: 80866-82-6), a key intermediate in various synthetic pathways. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | (5-bromo-2-methoxyphenyl)methanol |
| Appearance | Solid |
Spectroscopic Data Interpretation
The structural elucidation of 5-Bromo-2-methoxybenzyl alcohol is achieved through a combination of spectroscopic techniques. Each technique provides unique insights into the molecular framework of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of 5-Bromo-2-methoxybenzyl alcohol in CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the hydroxyl proton.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | d (J ≈ 2.5 Hz) | 1H | H-6 (Aromatic) |
| ~ 7.25 | dd (J ≈ 8.7, 2.5 Hz) | 1H | H-4 (Aromatic) |
| ~ 6.75 | d (J ≈ 8.7 Hz) | 1H | H-3 (Aromatic) |
| ~ 4.65 | s | 2H | -CH₂OH (Benzylic) |
| ~ 3.80 | s | 3H | -OCH₃ (Methoxy) |
| Variable | br s | 1H | -OH (Hydroxyl) |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the molecule's asymmetry, eight distinct signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.0 | C-2 (C-OCH₃) |
| ~ 132.0 | C-4 |
| ~ 131.0 | C-6 |
| ~ 129.0 | C-1 (C-CH₂OH) |
| ~ 115.0 | C-5 (C-Br) |
| ~ 111.0 | C-3 |
| ~ 61.0 | -CH₂OH |
| ~ 55.5 | -OCH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3550–3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3100–3000 | Medium | C-H Stretch | Aromatic |
| 2960–2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1600–1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1260–1000 | Strong | C-O Stretch | Alcohol, Ether |
| ~ 1020 | Medium-Strong | C-Br Stretch | Aryl Halide |
| 900–675 | Strong | C-H Bend (out-of-plane) | Aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-Bromo-2-methoxybenzyl alcohol, electron ionization (EI) would likely lead to the following fragmentation pattern. The presence of a single bromine atom results in a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio.[1]
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Proposed Fragment Ion |
| 218 | ~50% | [M+2]⁺ Molecular ion with ⁸¹Br |
| 216 | ~50% | [M]⁺ Molecular ion with ⁷⁹Br |
| 199/201 | Variable | [M-OH]⁺ Loss of hydroxyl radical |
| 179/181 | Variable | [M-CH₂OH]⁺ Loss of hydroxymethyl radical |
| 137 | Base Peak | [M-Br-H₂O]⁺ Loss of bromine and water |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
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Sample Preparation :
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Dissolve 5-10 mg of 5-Bromo-2-methoxybenzyl alcohol in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
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Spectrometer : 400 MHz or 500 MHz NMR Spectrometer.[2]
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Pulse Program : Standard single-pulse sequence.
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Number of Scans : 16-64.
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Relaxation Delay : 1-2 seconds.
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Spectral Width : 0-12 ppm.
-
Referencing : The residual solvent peak (CHCl₃ at 7.26 ppm) is used as an internal standard.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or 125 MHz NMR Spectrometer.[2]
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Pulse Program : Proton-decoupled single-pulse experiment.
-
Number of Scans : 1024-4096 to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay : 2-5 seconds.
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Spectral Width : 0-220 ppm.
-
Referencing : The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal standard.
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FT-IR Spectroscopy (KBr Pellet Method)
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Sample Preparation :
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Thoroughly grind 1-2 mg of solid 5-Bromo-2-methoxybenzyl alcohol with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[3]
-
Transfer the mixture to a pellet-pressing die.
-
Apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
-
Data Acquisition :
-
Spectrometer : FT-IR spectrometer (e.g., Bruker Tensor 27).[1]
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.
-
Perform a background scan with an empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the spectrum.
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Spectral Range : 4000-400 cm⁻¹.
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Resolution : 4 cm⁻¹.
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Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.[3]
-
GC-MS (Gas Chromatography-Mass Spectrometry)
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Sample Preparation :
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Prepare a dilute solution of 5-Bromo-2-methoxybenzyl alcohol (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System and Conditions :
-
Gas Chromatograph : Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Injection : 1 µL of the sample solution in splitless mode.
-
Inlet Temperature : 250 °C.[4]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[3]
-
-
Mass Spectrometer :
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 5-Bromo-2-methoxybenzyl alcohol.
Caption: Workflow for the spectral characterization of 5-Bromo-2-methoxybenzyl alcohol.
References
- 1. 5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
